![molecular formula C16H16ClNO2 B303379 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one](/img/structure/B303379.png)
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one, also known as BCPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPI is a cyclic ketone that contains a piperidine ring and a benzoyl group. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Wirkmechanismus
The mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to bind to the μ-opioid receptor, a receptor that is involved in the modulation of pain.
Biochemical and Physiological Effects:
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been shown to reduce inflammation and pain in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has some limitations, including its low water solubility and potential toxicity. Therefore, caution should be taken when handling 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in the lab.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one. One direction is to further investigate the mechanism of action of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one and its potential targets. Another direction is to develop new derivatives of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one with improved pharmacological properties. Additionally, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be used as a building block in the synthesis of novel bioactive molecules. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
In conclusion, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. Further studies are needed to fully understand the potential applications of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one in various fields.
Synthesemethoden
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be synthesized through various methods, including the reaction of 2-chloro-1,3-butadiene with benzoyl chloride and piperidine in the presence of a base, or the reaction of 2-chloro-1,3-butadiene with benzoyl isocyanate and piperidine. The yield of 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and analgesic. 2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one has also been used as a building block in the synthesis of various bioactive molecules, including natural products and pharmaceuticals.
Eigenschaften
Produktname |
2-Benzoyl-4-chloro-3-(1-piperidinyl)-2-cyclobuten-1-one |
---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
2-benzoyl-4-chloro-3-piperidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-14(18-9-5-2-6-10-18)12(16(13)20)15(19)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI-Schlüssel |
RUJLUCBGZRPUKW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2=C(C(=O)C2Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.